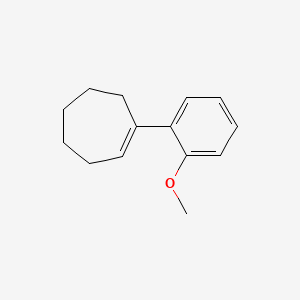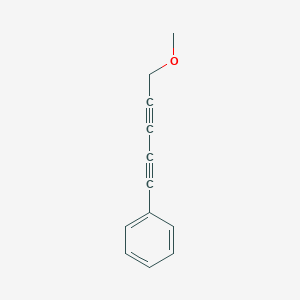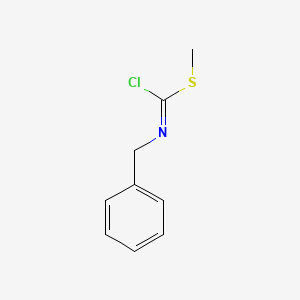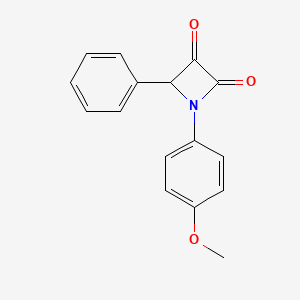![molecular formula C12H16O2 B14363033 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol CAS No. 90780-64-6](/img/structure/B14363033.png)
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bicyclo[221]hept-5-en-2-yl)pent-2-yne-1,4-diol is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene reacts with an alkyne to form the bicyclic structure. Subsequent functionalization steps, such as hydroxylation, introduce the diol groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Used in materials science for surface modification.
Uniqueness
4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol is unique due to its combination of a bicyclic structure with diol and alkyne functionalities. This makes it versatile for various chemical transformations and applications, distinguishing it from other similar compounds.
Propiedades
| 90780-64-6 | |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(2-bicyclo[2.2.1]hept-5-enyl)pent-2-yne-1,4-diol |
InChI |
InChI=1S/C12H16O2/c1-12(14,5-2-6-13)11-8-9-3-4-10(11)7-9/h3-4,9-11,13-14H,6-8H2,1H3 |
Clave InChI |
AHNMCGLDCVTLDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCO)(C1CC2CC1C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











